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Compound of Interest

Compound Name: 8-Aminooct-4-enoic acid
CAS No.: 55348-89-5
Cat. No.: B12650786
Get Quote
. J

Introduction & Strategic Utility

8-Aminooct-4-enoic acid is a non-proteinogenic amino acid containing an internal alkene at
the

-position relative to the carboxyl group. This geometry is chemically significant for three
reasons:

* Peptide Stapling: It serves as an extended olefinic side chain for Ring-Closing Metathesis
(RCM), enabling the stabilization of

-helices when paired with other olefinic amino acids.

o Stereoselective Cyclization: The 4-enoic acid motif undergoes facile iodolactonization to form
chiral

-lactones, creating a rigid core for peptidomimetics.

+ Orthogonal Linker Chemistry: It functions as a heterobifunctional linker where the alkene can
be selectively oxidized (to diols/epoxides) or coupled via cross-metathesis without affecting
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the amine or carboxylic acid termini.

Core Functionalization Workflows

The following diagram illustrates the three primary functionalization pathways: Protection,
Cyclization, and Metathesis.
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Figure 1: Strategic functionalization pathways for 8-Aminooct-4-enoic acid.

Module 1: Orthogonal Protection Strategies

Before modifying the alkene, the amine and carboxylic acid termini must be orthogonally
protected. This protocol yields Fmoc-8-Aminooct-4-enoic acid allyl ester, suitable for Solid
Phase Peptide Synthesis (SPPS) or solution-phase chemistry.

Protocol A: N-Fmoc Protection

Objective: Protect the C8-amine with Fmoc, stable to acid but labile to base (piperidine).
Reagents:

e 8-Aminooct-4-enoic acid (1.0 equiv)

e Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) (1.1 equiv)

« NaHCO3 (2.5 equiv)
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o Solvent: Water/Acetone (1:1 v/v)
Step-by-Step:

» Dissolution: Dissolve 8-aminooct-4-enoic acid (10 mmol) and NaHCO3 (25 mmol) in 50 mL

water.

o Addition: Add a solution of Fmoc-OSu (11 mmol) in 50 mL acetone dropwise over 30 minutes
at 0°C.

o Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or
LC-MS.

o Workup: Acidify to pH 2 with 1N HCI. Extract with Ethyl Acetate (3 x 50 mL).

 Purification: Wash organic layer with brine, dry over Na2S0O4, and concentrate. Recrystallize
from EtOAc/Hexane.

o Checkpoint: Expect a white solid. Yield typically >85%.[1][2]

Protocol B: C-Allyl Esterification

Objective: Protect the C1-acid with an allyl group, removable via Pd(0) catalysis, orthogonal to
Fmoc.

Reagents:

Fmoc-8-Aminooct-4-enoic acid (from Protocol A)

Allyl Bromide (1.2 equiv)

Cs2CO3 (1.5 equiv)

Solvent: DMF (dry)
Step-by-Step:

e Setup: Dissolve Fmoc-protected intermediate in dry DMF (0.2 M concentration).
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Addition: Add Cs2CO3 followed by Allyl Bromide.

Reaction: Stir at RT for 4—6 hours.

Workup: Dilute with water, extract with diethyl ether.

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Module 2: The Alkene Handle - lodolactonization

The 4,5-unsaturation allows for 5-exo-trig cyclization initiated by electrophilic iodine. This
transforms the flexible linear linker into a rigid, chiral

-lactone scaffold, useful for constraining peptide backbones.

Mechanism: Electrophilic attack of iodine on the C4-C5 double bond triggers nucleophilic attack
by the C1-carboxylate oxygen.

Protocol: Stereoselective Lactonization

Reagents:

e N-Protected 8-Aminooct-4-enoic acid (Free acid form)

e lodine (12) (2.0 equiv)

e NaHCO3 (3.0 equiv)

e Solvent: THF/H20 (1:1)

Step-by-Step:

o Preparation: Dissolve the substrate in THF/H20 (0.1 M). Add NaHCO3.
e Cyclization: Cool to 0°C. Add 12 in portions. Stir in the dark for 12 hours.

e Quench: Add saturated aqueous Na2S203 (Sodium thiosulfate) to reduce excess iodine
(solution turns from brown to colorless).
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e Extraction: Extract with DCM.
e Result: The product is a

-lactone with an iodopropyl side chain.

o Application: The alkyl iodide is a handle for further substitution (e.g., azide displacement
for Click chemistry).

Module 3: Cross-Metathesis (Linker Extension)

This protocol extends the carbon chain or installs functional groups (e.g., PEG chains,
fluorescent tags) via the internal alkene.

Reagents:

Fmoc-8-Aminooct-4-enoic acid allyl ester

Coupling Partner (e.g., Methyl Acrylate or PEG-alkene) (5.0 equiv)

Catalyst: Grubbs 2nd Generation (2-5 mol%)

Solvent: DCM (degassed)

Step-by-Step:

e Degassing: Dissolve substrate and coupling partner in dry DCM. Sparge with Argon for 15
minutes.

o Catalysis: Add Grubbs Il catalyst. Fit reflux condenser.[3]
o Reflux: Heat to 40°C for 12—24 hours. The internal alkene undergoes cross-metathesis.

o Cleanup: Add activated charcoal or DMSO (50 equiv relative to catalyst) to scavenge
Ruthenium. Filter through Celite.

» Note: 8-aminooct-4-enoic acid derivatives often yield a mixture of E/Z isomers. For
biological applications, the E-isomer is thermodynamically favored.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12650786/docs?utm_src=pdf-body#application-note-functionalization-protocols-for-8-aminooct-4-enoic-acid
https://pdf.benchchem.com/86/Synthesis_of_8_Aminooctanoic_Acid_for_Polyamide_Nylon_8_Production_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b12650786/docs?utm_src=pdf-body#application-note-functionalization-protocols-for-8-aminooct-4-enoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650786?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Summary of Key Parameters

Protocol A Protocol B Protocol C
Parameter . L .

(Protection) (Lactonization) (Metathesis)
Primary Reagent Fmoc-OSu / Allyl-Br lodine (12) Grubbs Il Catalyst
Solvent System Acetone/Water THF/Water DCM (Degassed)
Key Intermediate Carbamate / Ester lodolactone Functionalized Alkene

pH maintenance (pH
8-9)

Critical Control

Dark conditions
(prevent radical side

rxn)

Oxygen-free (protect

catalyst)

Yield Target >90%

75-85%

60-80%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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